beta-acetoxyisovalerylshikonin

Übersicht

Beschreibung

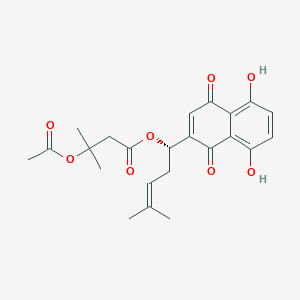

Beta-Acetoxyisovalerylshikonin: ist ein Naphthochinon-Derivat, das aus der Pflanze Arnebia euchroma isoliert wurde . Diese Verbindung ist bekannt für ihre charakteristische rote Farbe und gehört zu einer größeren Gruppe von Shikonin-Derivaten, die aufgrund ihrer verschiedenen pharmakologischen Aktivitäten untersucht wurden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Beta-Acetoxyisovalerylshikonin kann durch Extraktion aus Arnebia euchroma unter Verwendung präparativer Hochleistungsflüssigkeitschromatographie (HPLC) synthetisiert werden . Die Verbindung wird typischerweise unter Verwendung einer C18-Säule mit Acetonitril/Methanol als mobiler Phase isoliert .

Industrielle Produktionsmethoden: : Die industrielle Produktion von this compound beinhaltet den Anbau von Arnebia euchroma und anschließende Extraktions- und Reinigungsprozesse. Die Verbindung wird dann unter Verwendung fortschrittlicher chromatographischer Techniken isoliert, um eine hohe Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen: : this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die weiter auf ihre pharmakologischen Eigenschaften untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von Multidrug-Resistenz (MDR)-Effluxpumpen in Krebszellen hemmt . Diese Hemmung führt zu einer erhöhten Anhäufung von Chemotherapeutika in den Zellen, wodurch ihre zytotoxischen Wirkungen verstärkt werden . Die Verbindung zielt auf ATP-bindende Kassetten (ABC)-Transporter-Superfamilien ab, darunter P-Glykoprotein, Multidrug-Resistenz-assoziiertes Protein und Brustkrebs-Resistenzprotein .

Analyse Chemischer Reaktionen

Types of Reactions: : Beta-Acetoxyisovalerylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be further studied for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Mechanisms of Action

Cytotoxic Effects

Research indicates that beta-acetoxyisovalerylshikonin exhibits potent cytotoxic effects against various cancer cell lines, including those that are resistant to conventional chemotherapy. In a study assessing its effects alongside standard chemotherapeutics like daunorubicin and cisplatin, this compound demonstrated enhanced cytotoxicity when used in combination therapy. The combination resulted in statistically significant improvements in cell viability reduction compared to treatments with chemotherapeutics alone .

Mechanisms of Action

The compound's mechanism involves the modulation of multidrug resistance (MDR) efflux pumps such as MDR1, BCRP, and MRP2. Studies show that this compound can inhibit these transporters, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced apoptosis in resistant cancer cells . Specifically, it was observed that treatment with this compound resulted in a 4-fold increase in daunorubicin accumulation in resistant EPG85.257RDB cells, significantly sensitizing them to chemotherapy .

Table 1: Summary of Cytotoxicity Studies

Clinical Implications

The findings surrounding this compound suggest its potential application in clinical settings for treating MDR cancers. By acting as a chemosensitizer, it may enhance the efficacy of existing chemotherapeutic agents and reduce the required doses, potentially minimizing side effects associated with high-dose chemotherapy.

Wirkmechanismus

Beta-Acetoxyisovalerylshikonin exerts its effects by inhibiting the activity of multidrug resistance (MDR) efflux pumps in cancer cells . This inhibition leads to increased accumulation of chemotherapeutic agents within the cells, thereby enhancing their cytotoxic effects . The compound targets ATP-binding cassette (ABC) transporter superfamilies, including P-glycoprotein, multidrug resistance-associated protein, and breast cancer resistance protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Zu den ähnlichen Verbindungen gehören Shikonin, Acetylshikonin und andere Shikonin-Derivate .

Einzigartigkeit: : Beta-Acetoxyisovalerylshikonin ist einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf MDR-Effluxpumpen, was es zu einer wertvollen Verbindung in der Krebsforschung macht . Seine Fähigkeit, die Wirksamkeit von Chemotherapeutika zu verbessern, unterscheidet es von anderen Shikonin-Derivaten .

Biologische Aktivität

Beta-acetoxyisovalerylshikonin is a naphthoquinone derivative derived from the plant Arnebia euchroma, known for its various biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound exhibits structural similarities to other shikonin derivatives, which are recognized for their potent anticancer properties. The compound primarily acts by inhibiting multidrug resistance (MDR) efflux pumps, thereby enhancing the efficacy of chemotherapeutic agents. Research indicates that this compound significantly blocks the activity of major efflux transporters such as BCRP (Breast Cancer Resistance Protein), MDR1, and MRP2, leading to increased intracellular accumulation of chemotherapeutics like daunorubicin and mitoxantrone .

Cytotoxicity Studies

Cell Lines Tested:

- MCF7 (breast cancer)

- EPG85.257RDB (drug-resistant variant)

- A2780RCIS (ovarian cancer)

Findings:

- This compound demonstrated significant cytotoxic effects against both parental and drug-resistant cell lines. The compound's IC50 values were calculated using the MTT assay, revealing a potent ability to induce cell death through apoptosis and necroptosis mechanisms .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Apoptosis induction |

| EPG85.257RDB | 3.8 | Enhanced drug accumulation |

| A2780RCIS | 4.5 | Inhibition of efflux pumps |

Effects on Drug Resistance

The compound's ability to sensitize resistant cancer cells to chemotherapy was highlighted in various studies. For instance, treatment with this compound resulted in a 3-fold increase in daunorubicin toxicity in EPG85.257RDB cells, demonstrating its potential as an adjuvant therapy in overcoming drug resistance .

Case Studies

- Combination Therapy with Daunorubicin:

- Impact on Cell Cycle Regulation:

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various pathogens, including Helicobacter pylori. This is particularly relevant given the increasing prevalence of antibiotic resistance. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant bactericidal effects under acidic conditions typical of gastric environments .

Eigenschaften

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.